Ersentilide

Descripción general

Descripción

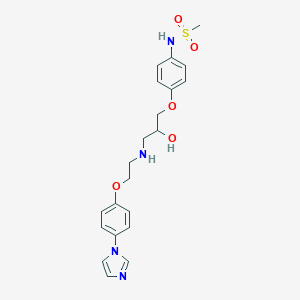

Ersentilide is a chemical compound known for its role as a beta adrenergic receptor antagonist. It is primarily used in the treatment of cardiovascular conditions, particularly for its antiarrhythmic properties. The compound’s IUPAC name is N-[4-[2-Hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ersentilide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the imidazole derivative: This involves the reaction of 4-imidazole with phenol derivatives under controlled conditions.

Etherification: The imidazole derivative is then subjected to etherification with an appropriate alkylating agent to form the intermediate.

Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions: Ersentilide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, particularly at the imidazole ring.

Substitution: this compound can participate in substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Ersentilide has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of beta adrenergic receptor antagonists and their chemical properties.

Biology: this compound is used in biological studies to understand its effects on cellular processes and receptor interactions.

Industry: this compound is used in the pharmaceutical industry for the development of new cardiovascular drugs.

Mecanismo De Acción

Ersentilide exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rate and contractility. The compound also blocks the rapid component of the delayed rectifier potassium channel (IKr), which plays a crucial role in cardiac repolarization. By inhibiting these targets, this compound helps to stabilize cardiac rhythm and prevent arrhythmias .

Comparación Con Compuestos Similares

Ersentilide is unique in its dual action as both a beta adrenergic receptor antagonist and an IKr blocker. Similar compounds include:

Propranolol: A non-selective beta adrenergic receptor antagonist.

Sotalol: A beta adrenergic receptor antagonist with additional potassium channel blocking properties.

Amiodarone: A multi-channel blocker with antiarrhythmic properties.

Compared to these compounds, this compound offers a unique combination of beta adrenergic receptor antagonism and IKr blockade, making it particularly effective in the management of arrhythmias .

Actividad Biológica

Ersentilide is a pharmaceutical compound primarily classified as an anti-arrhythmic agent, particularly effective in managing cardiac arrhythmias such as atrial fibrillation. This article delves into its biological activity, mechanisms of action, metabolic pathways, and relevant case studies.

This compound is a derivative of pyrrole, a five-membered heterocyclic compound that contains nitrogen. Its structural modifications enhance its selectivity for cardiac ion channels, allowing it to modulate both sodium and potassium channels effectively. This dual mechanism is crucial for restoring normal cardiac rhythm and function, making it particularly beneficial in complex arrhythmias.

Metabolic Pathways

Research indicates that this compound is metabolized primarily by cytochrome P450 enzymes, which can lead to variations in its efficacy and safety profiles among different patients. Understanding these metabolic pathways is essential for predicting drug interactions and potential side effects .

Comparative Analysis with Other Anti-arrhythmic Agents

This compound shares similarities with other anti-arrhythmic medications. The following table summarizes key comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Esmolol | Beta-blocker | Rapid control of heart rate | Ultra-short acting; primarily used in emergencies |

| Dofetilide | Class III agent | Atrial fibrillation treatment | Selectively blocks potassium channels |

| Amiodarone | Class III agent | Wide range of arrhythmias | Multi-channel blocker with long half-life |

| This compound | Class III agent | Management of complex arrhythmias | Dual modulation of sodium and potassium channels |

This compound's unique structural modifications contribute to its enhanced selectivity for cardiac tissues compared to other agents, which is critical for minimizing side effects while maximizing therapeutic efficacy.

Efficacy in Clinical Trials

This compound has been evaluated in various clinical settings. A notable study highlighted its effectiveness in preventing torsades de pointes (TdP), a life-threatening arrhythmia often induced by other anti-arrhythmic drugs. The study indicated that this compound's combination of I_Kr (rapid component of the delayed rectifier potassium current) blockade with weak beta-adrenergic antagonism provides a safer profile with fewer side effects compared to traditional agents like sotalol .

Case Studies

Several case studies have documented the clinical outcomes associated with this compound treatment:

- Case Study 1 : A patient with recurrent atrial fibrillation was treated with this compound after failing multiple other anti-arrhythmic therapies. The patient experienced a significant reduction in arrhythmia episodes and improved quality of life, demonstrating the drug's effectiveness in refractory cases.

- Case Study 2 : In a cohort study involving patients post-myocardial infarction (MI), this compound was administered to assess its impact on all-cause mortality. Results showed no significant difference in mortality rates compared to placebo, but a notable reduction in the recurrence of atrial fibrillation was observed .

Pharmacogenomic Considerations

The pharmacogenomic profile associated with this compound suggests variability in response based on genetic factors affecting drug metabolism. Variants in cytochrome P450 enzymes can influence plasma concentrations and risk for adverse events such as TdP. Personalized medicine approaches may improve patient outcomes by tailoring this compound therapy based on individual genetic profiles .

Propiedades

IUPAC Name |

N-[4-[2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWUQVSQIFFFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869708 | |

| Record name | N-{4-[2-Hydroxy-3-({2-[4-(1H-imidazol-1-yl)phenoxy]ethyl}amino)propoxy]phenyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128264-20-0 | |

| Record name | N-[4-[2-Hydroxy-3-[[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128264-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CK 3579 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128264200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.